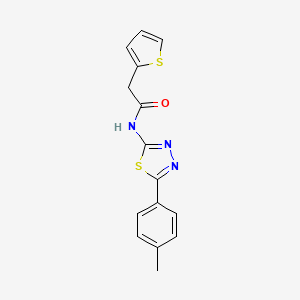
2-(thiophen-2-yl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(thiophen-2-yl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H13N3OS2 and its molecular weight is 315.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(thiophen-2-yl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide belongs to the class of 1,3,4-thiadiazole derivatives , which are known for their diverse biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.
Anticancer Activity
- In Vitro Studies : Various studies have demonstrated the anticancer potential of 1,3,4-thiadiazole derivatives. For instance, compounds with similar scaffolds have shown significant cytotoxicity against several cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) using the MTT assay method. The median inhibitory concentration (IC50) values were reported to be significantly lower than those of standard chemotherapeutic agents like doxorubicin .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis. For example, one study indicated that certain thiadiazole derivatives led to the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), suggesting a pathway for apoptosis induction in cancer cells .
Antimicrobial Activity
- Broad-Spectrum Efficacy : The 1,3,4-thiadiazole moiety has been linked to antimicrobial properties against various pathogens. In particular, studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria .
- Mechanistic Insights : The antimicrobial action is thought to stem from interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial growth .
Enzyme Inhibition
- Carbonic Anhydrase Inhibition : Recent research has shown that compounds similar to this compound exhibit potent inhibition against human carbonic anhydrases (hCA I and hCA II). These enzymes play crucial roles in various physiological processes, including respiration and acid-base balance .
- Acetylcholinesterase Inhibition : Additionally, some derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The results indicated that certain compounds showed superior activity compared to standard inhibitors like tacrine .
Data Summary Table
Case Studies
- A study involving a series of thiadiazole derivatives showed that one specific compound exhibited remarkable cytotoxicity against A431 cancer cells and induced apoptosis through caspase activation pathways .
- Another investigation into the antimicrobial properties revealed that a derivative significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, demonstrating its potential as a broad-spectrum antimicrobial agent .
Propiedades
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-10-4-6-11(7-5-10)14-17-18-15(21-14)16-13(19)9-12-3-2-8-20-12/h2-8H,9H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQQQQMQBUXNDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














